Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
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Overview
Description
Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.317. It is characterized by its achiral nature and the presence of a benzoxazolium core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 2,5-dimethylbenzoxazole with 3-chloropropanesulfonic acid under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzoxazolium derivatives
Scientific Research Applications
Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
- This compound derivatives
- Other benzoxazolium salts with different substituents
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the sulfopropyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields .
Properties
CAS No. |
70615-15-5 |
---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-5-12-11(8-9)13(10(2)17-12)6-3-7-18(14,15)16/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
ZKSJRECMNSQHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=[N+]2CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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